2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]
Description
2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] is a chemical compound with the molecular formula C12H20N2 It is characterized by a spirocyclic structure, which includes a cyclohexane ring fused to an indazole moiety
Properties
IUPAC Name |
spiro[2,3a,4,5,6,7-hexahydroindazole-3,1'-cyclohexane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-8-12(9-5-1)10-6-2-3-7-11(10)13-14-12/h10,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWRDDUHXEPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3CCCCC3=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312779 | |
| Record name | 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22122-96-9 | |
| Record name | NSC262179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | N-Cyclohexylvinylindazole, L-proline | 60°C, MeOH, 6–8 h | 70–88 | High stereoselectivity, atom economy | Requires pre-functionalized substrates |
| Rh(III)-Catalyzed | N-Arylphthalazinedione, diazo compound | 80°C, DCE, 12 h | 45–72 | Broad substrate scope | Costly Rh catalysts |
| Three-Component Reaction | L-Proline, acetylenedicarboxylate | Reflux, EtOH, 6 h | 66–72 | Modular synthesis | Multi-step purification |
| Radical Spirocyclization | Cyclohexane peroxide, Mn(OAc)₃ | hv, RT, 24 h | 40–50 | Metal-free | Low yields, limited scalability |
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of these reactions is governed by transition state geometry. In the 1,3-dipolar cycloaddition, the endo rule dictates that the azomethine ylide approaches the dipolarophile from the less hindered face, leading to the observed cis-fused spiro product. For Rh(III)-catalyzed reactions, the concerted metalation-deprotonation (CMD) mechanism ensures precise control over the site of C–H activation, while the bulky Cp* ligand enforces steric guidance during carbene insertion.
Chemical Reactions Analysis
Types of Reactions
2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indazole ring or the cyclohexane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiroindazole compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its interactions at the molecular level that can influence biological systems. Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antitumor Activity : Indazole derivatives are known for their potential in cancer therapy. The spiro structure may enhance the binding affinity to biological targets, leading to increased efficacy against cancer cells.
- Antimicrobial Properties : The compound's unique chemical structure may provide a basis for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Materials Science
The spirocyclic nature of 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] makes it a candidate for advanced materials applications:
- Polymer Synthesis : The compound can be utilized in synthesizing novel polymers with specific mechanical and thermal properties, potentially leading to materials with improved durability and functionality.
- Nanotechnology : Its unique properties may enable the development of nanoscale materials for applications in electronics or drug delivery systems.
Drug Delivery Systems
Research into controlled drug delivery systems has highlighted the potential use of this compound in formulating biodegradable implants or microspheres for sustained release of therapeutic agents. Studies have shown that such systems can improve patient compliance and therapeutic outcomes by reducing the frequency of drug administration .
Case Study 1: Antitumor Activity
A study investigating the antitumor effects of indazole derivatives found that compounds similar to 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Biodegradable Drug Delivery
Research on biodegradable microsphere formulations incorporating indazole derivatives demonstrated effective release profiles in vitro and in vivo. These formulations showed a sustained release of drugs over extended periods, indicating their potential for clinical application in long-term therapies .
Mechanism of Action
The mechanism by which 2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The spirocyclic structure may confer unique binding properties, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclohexane-1,3’-indole]
- Spiro[cyclohexane-1,3’-benzimidazole]
- Spiro[cyclohexane-1,3’-pyrazole]
Uniqueness
2’,3a’,4’,5’,6’,7’-Hexahydrospiro[cyclohexane-1,3’-indazole] is unique due to its specific spirocyclic structure, which combines a cyclohexane ring with an indazole moiety. This structural feature distinguishes it from other spiro compounds and may confer unique chemical and biological properties.
Biological Activity
2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] is a compound with the molecular formula C12H20N2 and a molecular weight of approximately 192.30 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, including anticancer properties and other pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives of indazole can induce apoptosis in cancer cells, characterized by morphological changes such as nuclear condensation and membrane blebbing.
Case Study: Indazole Derivatives
In a comparative study of various indazole derivatives, it was found that some compounds displayed IC50 values as low as 1.7 µM against MCF7 breast cancer cells, indicating potent anticancer activity. The mechanism of action was primarily through the induction of apoptosis and cell cycle arrest at the G1 phase, which was confirmed through caspase activation assays and morphological assessments .
The mechanisms underlying the biological activity of 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] are still being elucidated. Preliminary findings suggest that the compound may interact with cellular pathways involved in apoptosis and cell proliferation:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased caspase-3 activity.
- Cell Cycle Arrest : Studies indicate that it may interfere with the cell cycle progression, particularly at the G1 phase.
Antioxidant Activity
In addition to its anticancer properties, preliminary studies suggest that 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] may possess antioxidant properties. This is significant because oxidative stress is a contributing factor in cancer progression and other diseases. Compounds with similar structures have demonstrated the ability to inhibit lipid peroxidation in cellular models .
Antimicrobial Activity
There is also emerging evidence supporting the antimicrobial potential of this compound. Similar indazole derivatives have shown activity against various bacterial strains, suggesting that 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole] could be explored for its antibacterial properties as well.
Data Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 1.7 | Apoptosis |
| Anticancer | HeLa | 4.41 | Cell Cycle Arrest |
| Antioxidant | Brain Homogenates | Not specified | Lipid Peroxidation Inhibition |
| Antimicrobial | S. aureus | MIC 16-32 | Bacterial Growth Inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole], and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of cyclohexane-dicarboxamide precursors with binucleophilic reagents (e.g., hydrazines). For example, reacting 6-oxocyclohexane-1,3-dicarboxamides with hydrazine derivatives under reflux in glacial acetic acid produces hexahydroindazoles. Purification involves column chromatography (cyclohexane/ethyl acetate) and recrystallization .
- Key Variables : Temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., p-toluenesulfonic acid for ketalization) critically affect stereoselectivity and yield .
Q. How is X-ray crystallography applied to resolve the spirocyclic structure of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For spiro compounds, challenges include resolving overlapping torsional angles in fused rings. Centrosymmetric space groups (e.g., P121/c1) are common due to racemic crystallization .
- Data Interpretation : Bond lengths (e.g., C=C double bonds at ~1.328 Å) and ring conformations (chair for cyclohexane, twist for cyclopentane) confirm structural integrity .
Q. What spectroscopic techniques are used for characterization, and how are data inconsistencies resolved?
- Techniques :
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D COSY/HSQC to distinguish diastereotopic protons in fused rings.
- IR : Confirm carbonyl (C=O) and N-H stretches in indazole moieties.
- Contradictions : Discrepancies in NOE (Nuclear Overhauser Effect) data may arise from dynamic ring puckering. Cross-validation with computational models (DFT) or variable-temperature NMR resolves these .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of spiro[indazole-cyclohexane] derivatives?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization reactions. For example, Molbank simulations predict steric hindrance in tricyclic intermediates, guiding regioselective functionalization .
- Case Study : Calculations on diastereoselective cyclopropanization of indenones reveal that π-π stacking between propynyl groups stabilizes specific enantiomers .
Q. What strategies address low solubility in biological assays, and how are structure-activity relationships (SARs) optimized?
- Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl or carboxamide groups) at non-critical positions (e.g., 4' or 5'). Micellar encapsulation using PEG-based surfactants is also effective .
- SAR Optimization : Comparative studies of 4-aryl-3,6-dihydroxy derivatives show that electron-withdrawing groups (e.g., -NO2) on the aryl ring enhance antibacterial activity against Gram-positive strains .
Q. How do crystallographic packing forces influence the stability of spirocyclic compounds?
- Analysis : Weak intermolecular interactions (C–H···O hydrogen bonds, π-π stacking) dominate. For example, in (7aSR)-hexahydrospiro derivatives, antiparallel orientation of enantiomers reduces lattice energy, favoring stable monoclinic systems .
- Thermal Stability : Differential Scanning Calorimetry (DSC) correlates melting points (e.g., 353–354 K) with hydrogen-bond density .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
